(S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
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Overview
Description
(S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine typically involves the reaction of thiophene with appropriate amine precursors under controlled conditions. One common method involves the use of thiophene-2-carboxaldehyde, which is reacted with a suitable amine in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of (S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound is believed to act as a norepinephrine-dopamine reuptake inhibitor, affecting the levels of these neurotransmitters in the brain. This mechanism is similar to that of other stimulant drugs, which can lead to increased alertness and cognitive function .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
Methiopropamine: A similar compound with a thiophene ring, known for its stimulant effects
Uniqueness
(S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine is unique due to its specific structural configuration and the presence of the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
(1S)-2,2-dimethyl-1-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3/t8-/m1/s1 |
InChI Key |
VIDGALYHKGLIBL-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CS1)N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CS1)N |
Origin of Product |
United States |
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